Boc-7-bromo-DL-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

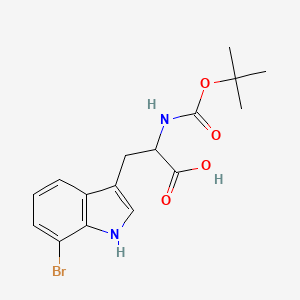

3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-7-bromo-DL-tryptophan chemical structure and properties

An In-depth Technical Guide to Boc-7-bromo-DL-tryptophan: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of non-canonical amino acids is a critical tool for developing novel therapeutics with enhanced properties. Among these, this compound stands out as a versatile synthetic building block. This molecule combines the structural features of tryptophan, a crucial amino acid, with a synthetically useful bromine substituent on the indole ring and the widely employed tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group.[1][2]

The presence of a halogen at the 7-position of the tryptophan indole ring provides a handle for further chemical modification through cross-coupling reactions and can significantly influence the biological activity of peptides and small molecules.[3][4] The Boc group offers robust, yet readily cleavable, protection essential for controlled, stepwise chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, characterization, applications, and safe handling of this compound.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and research.

Chemical Structure and Core Properties

This compound is a racemic mixture of the D and L enantiomers of N-α-Boc-protected 7-bromotryptophan. Its structure and key properties are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1219432-58-2 | [1][2] |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ | [2][6][7] |

| Molecular Weight | 383.24 g/mol | [2][6] |

| IUPAC Name | 3-(7-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [1][2] |

| Synonyms | 7-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | [1][2] |

| Appearance | White to off-white solid (inferred from related compounds) | |

| Storage Temperature | Room Temperature | [1][2] |

| Predicted Boiling Point | 576.4 ± 50.0 °C | [1][2] |

| Predicted Density | 1.489 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | 3.82 ± 0.10 | [2] |

Spectroscopic Profile (Anticipated)

While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be reliably predicted based on the analysis of its constituent parts: the 7-bromoindole moiety, the alanine backbone, and the N-terminal Boc group.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a strong singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone (multiplets between 3.0 and 4.8 ppm), and the aromatic protons of the 7-bromoindole ring (typically between 7.0 and 8.0 ppm). The bromine atom at the C7 position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons compared to unsubstituted tryptophan.[8][9]

-

¹³C NMR: The carbon NMR would display a signal for the quaternary carbon of the t-butyl group around 80 ppm, the carbonyl of the Boc group near 155 ppm, and the carboxylic acid carbon around 175 ppm. Aromatic carbons of the indole ring would appear between 110 and 140 ppm.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent [M+H]⁺ ion. A key diagnostic feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da. Fragmentation analysis would likely show the loss of the Boc group (-100 Da) or isobutylene (-56 Da) under acidic conditions.[10][11]

Solubility and Stability

-

Solubility: Based on related tryptophan derivatives, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous solutions is likely to be low but can be increased in dilute acidic or alkaline solutions, which would deprotonate the carboxylic acid or protonate the amino group (after Boc removal), respectively.[12]

-

Stability: The compound is generally stable under standard storage conditions (room temperature, dry). The most significant chemical instability relates to the Boc protecting group, which is designed to be labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) but is stable to a wide range of bases and nucleophiles, allowing for orthogonal protection strategies in complex syntheses.[5]

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved by protecting commercially available 7-bromo-DL-tryptophan. The process is a standard procedure in amino acid chemistry.

Synthetic Strategy Overview

The most direct synthetic route involves the N-α-protection of 7-bromo-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is straightforward and high-yielding.

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of Nα-Boc-7-bromo-DL-tryptophan

This protocol is a representative method adapted from standard procedures for the Boc-protection of amino acids.[5][13]

Materials:

-

7-Bromo-DL-tryptophan

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 7-bromo-DL-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq) with stirring. Cool the solution to 0 °C in an ice bath.

-

Boc Anhydride Addition: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~2-3 by adding 1M HCl. A white precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Causality of Choices:

-

Base (NaOH): The base is crucial for deprotonating the amino group of the tryptophan, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of (Boc)₂O.

-

Dioxane/Water: This solvent system is used to dissolve both the polar amino acid salt and the nonpolar (Boc)₂O, facilitating the reaction.

-

Acidic Workup: Acidification protonates the carboxylate, making the final product less water-soluble and enabling its extraction into an organic solvent like ethyl acetate.

Part 3: Applications in Research and Development

This compound is a valuable intermediate for synthesizing peptides and complex heterocyclic compounds with potential therapeutic applications.

Core Utility in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to introduce a 7-bromotryptophan residue into a peptide sequence. This modification can serve several purposes:

-

Modulating Biological Activity: The bulky and lipophilic bromine atom can alter the peptide's conformation and its interaction with biological targets, potentially leading to increased potency or selectivity.[14]

-

Metabolic Stability: Halogenation can block sites of oxidative metabolism, increasing the in vivo half-life of a peptide.

-

Synthetic Handle: The C-Br bond serves as a versatile functional handle for post-synthetic modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of other functional groups.[3]

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Advanced Applications in Medicinal Chemistry

Beyond standard peptide synthesis, the 7-bromoindole moiety is of significant interest. For instance, bromotryptophan derivatives are key components in the synthesis of complex natural products and their analogs, such as kistamycin A and chloropeptin.[3] Furthermore, conopeptides containing bromotryptophan have shown potential as neuroprotective agents.[15] The ability to perform late-stage functionalization on the indole ring opens up possibilities for creating peptide-drug conjugates and novel macrocyclic peptides.[4]

Part 4: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant.[2]

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:[2]

Safe Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[16][17]

-

Handling Practices: Avoid formation and inhalation of dust.[16][17] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][2]

First Aid and Spill Management

-

In case of contact:

-

Skin: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[16]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

-

Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[17] Ensure the area is well-ventilated.

Conclusion

This compound is more than a simple protected amino acid; it is a strategic tool for chemical biologists and medicinal chemists. Its unique combination of a stable protecting group and a functionalizable halogenated indole ring makes it a highly valuable building block for the synthesis of novel peptides and complex molecules. By enabling precise control over peptide sequence and allowing for post-synthetic modifications, it facilitates the exploration of new chemical space in the pursuit of therapeutics with improved efficacy, stability, and novel mechanisms of action. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

-

ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Available from: [Link]

- Google Patents. Bromo-tryptophan conopeptides.

-

Nature. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

PubMed. Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements. Available from: [Link]

-

Royal Society of Chemistry. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available from: [Link]

-

ResearchGate. How to dissolve L-tryptophan in PBS?. Available from: [Link]

Sources

- 1. This compound CAS#: 1219432-58-2 [amp.chemicalbook.com]

- 2. This compound | 1219432-58-2 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. scbt.com [scbt.com]

- 7. labsolu.ca [labsolu.ca]

- 8. rsc.org [rsc.org]

- 9. hmdb.ca [hmdb.ca]

- 10. Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. US5889147A - Bromo-tryptophan conopeptides - Google Patents [patents.google.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. peptide.com [peptide.com]

Foreword: The Strategic Value of Regioselectively Halogenated Tryptophans

An In-depth Technical Guide to the Synthesis and Characterization of Boc-7-bromo-DL-tryptophan

In the landscape of modern drug development and peptide science, the incorporation of unnatural amino acids is a cornerstone of innovation. These synthetic building blocks allow for the precise modulation of a molecule's pharmacological properties, including its potency, stability, and binding affinity. Among these, halogenated tryptophan derivatives are of particular interest. The introduction of a halogen atom onto the indole ring can profoundly influence electronic properties, introduce new binding interactions (such as halogen bonding), and block sites of metabolic degradation.

This compound is a key intermediate, providing a versatile handle for further synthetic elaboration via cross-coupling reactions at the C7 position—a notoriously difficult position to functionalize directly.[1] This guide offers a comprehensive, field-proven approach to the synthesis and rigorous characterization of this valuable compound, moving beyond a simple recitation of steps to explain the underlying chemical logic and ensure reproducible, high-quality outcomes.

Synthetic Strategy: A Tale of Two Challenges

The synthesis of this compound presents two primary chemical challenges: the regioselective introduction of a bromine atom at the C7 position of the indole ring and the protection of the α-amino group.

The Bromination Conundrum: Why Direct Bromination Fails

A chemist's initial impulse might be to brominate Nα-Boc-DL-tryptophan directly. However, the tryptophan indole ring is highly susceptible to oxidation, and electrophilic brominating agents like N-Bromosuccinimide (NBS) can lead to the formation of an oxindole species rather than the desired brominated product.[2] Furthermore, electrophilic aromatic substitution on the 3-alkylated indole nucleus does not typically favor the C7 position, leading to a mixture of isomers that are difficult to separate.

A Logic-Driven, Regiocontrolled Approach

To circumvent these issues and guarantee an unambiguous outcome, the most robust strategy involves starting with a pre-functionalized core: 7-bromoindole . This commercially available starting material locks in the desired regiochemistry from the outset.[3][4] The synthesis is therefore logically divided into two primary stages:

-

Construction of the Alanine Side Chain: Alkylation of 7-bromoindole to introduce the three-carbon amino acid side chain at the C3 position.

-

Nα-Boc Protection: Masking the newly installed α-amino group to yield the final, stable product ready for use in further synthesis.

This strategic choice transforms a complex regioselectivity problem into a sequence of reliable, high-yielding, and well-understood chemical transformations.

Sources

Spectroscopic Characterization of Boc-7-bromo-DL-tryptophan: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and peptide chemistry, the incorporation of unnatural amino acids into novel molecular frameworks is a cornerstone of innovation. Boc-7-bromo-DL-tryptophan, a derivative of the essential amino acid tryptophan, represents a key building block for synthesizing peptides and small molecules with tailored biological activities. The strategic placement of a bromine atom on the indole ring at the 7-position offers a versatile handle for further chemical modification, such as cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group facilitates controlled peptide synthesis.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a practicing scientist, understanding the characteristic spectral signatures of this compound is paramount for reaction monitoring, quality control, and structural verification. This document moves beyond a simple data sheet, offering insights into the rationale behind spectral assignments and providing robust experimental protocols for data acquisition. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs to provide a reliable predictive framework.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The expected spectra are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will be characterized by signals corresponding to the protons of the Boc group, the amino acid backbone, and the substituted indole ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole N-H | ~10.8 - 11.2 | br s | - | The chemical shift is sensitive to solvent and concentration. |

| Aromatic H-4 | ~7.5 - 7.7 | d | ~8.0 | Downfield shift due to proximity to the electron-withdrawing bromine. |

| Aromatic H-5 | ~6.9 - 7.1 | t | ~8.0 | |

| Aromatic H-6 | ~7.2 - 7.4 | d | ~8.0 | |

| Indole C2-H | ~7.1 - 7.3 | s | - | |

| α-CH | ~4.5 - 4.7 | m | - | Coupling to both β-protons and the N-H proton. |

| β-CH₂ | ~3.2 - 3.4 | m | - | Diastereotopic protons, may appear as complex multiplets. |

| Boc (CH₃)₃ | ~1.4 | s | - | Characteristic singlet integrating to 9 protons. |

| Amide N-H | ~5.0 - 5.5 | d | ~7-8 | Coupling to the α-proton. May be broadened or exchange with D₂O. |

Expert Insights: The bromine atom at the 7-position will induce the most significant downfield shift on the adjacent H-4 proton due to its electron-withdrawing inductive effect. The diastereotopic nature of the β-protons arises from the chiral center at the α-carbon, leading to distinct chemical shifts and coupling constants, often resulting in a complex multiplet. The broadness of the N-H signals is a common feature due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxyl C=O | ~173 - 176 | |

| Boc C=O | ~155 - 157 | |

| Aromatic C-7a | ~136 - 138 | Quaternary carbon. |

| Aromatic C-3a | ~127 - 129 | Quaternary carbon. |

| Aromatic C-2 | ~123 - 125 | |

| Aromatic C-4 | ~120 - 122 | |

| Aromatic C-6 | ~120 - 122 | |

| Aromatic C-5 | ~118 - 120 | |

| Aromatic C-3 | ~109 - 111 | Quaternary carbon. |

| Aromatic C-7 | ~100 - 105 | Carbon directly attached to bromine, significant upfield shift. |

| Boc C(CH₃)₃ | ~80 - 82 | Quaternary carbon. |

| α-C | ~54 - 56 | |

| β-C | ~28 - 30 | |

| Boc (CH₃)₃ | ~28 |

Expert Insights: The most notable feature in the ¹³C NMR spectrum will be the signal for C-7, which is directly attached to the bromine atom. The heavy atom effect of bromine will cause a significant upfield shift for this carbon compared to unsubstituted tryptophan. The signals for the quaternary carbons of the indole ring can be identified by their lower intensity and the absence of signals in a DEPT-135 experiment.

DOT Script for NMR Workflow

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-H bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Indole) | 3400 - 3300 | Medium | |

| N-H Stretch (Amide) | 3350 - 3250 | Medium | |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong | |

| C=O Stretch (Boc) | 1700 - 1680 | Strong | |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak | |

| N-H Bend (Amide II) | 1550 - 1510 | Medium | |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Expert Insights: The two distinct C=O stretching frequencies for the carboxylic acid and the Boc group are key diagnostic peaks. Hydrogen bonding can cause a broadening and a shift to lower wavenumbers for the N-H and O-H (if the carboxylic acid is dimeric) stretching bands. The presence of a band in the low-frequency region (600-500 cm⁻¹) can be indicative of the C-Br stretching vibration.

DOT Script for IR Spectroscopy Protocol

Caption: A simplified protocol for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 383.05/385.05 | The two peaks of approximately equal intensity are due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| [M+Na]⁺ | 405.03/407.03 | Adduct with sodium, commonly observed in ESI. |

| [M-Boc+H]⁺ | 283.00/285.00 | Fragmentation corresponding to the loss of the Boc group. |

| [M-CO₂H]⁺ | 337.06/339.06 | Loss of the carboxylic acid group. |

Expert Insights: The most definitive feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak due to the presence of bromine. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances, which will result in two peaks separated by 2 m/z units with an intensity ratio of approximately 1:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.

DOT Script for MS Analysis Logic

Caption: Logical flow for the interpretation of mass spectrometry data.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a detailed, predictive overview of the key features expected in its NMR, IR, and MS spectra. By understanding the underlying principles of how the molecular structure influences the spectroscopic output, scientists can confidently identify and verify this important synthetic building block. The provided protocols and expert insights aim to equip researchers with the necessary knowledge to not only acquire high-quality data but also to interpret it with a high degree of confidence.

References

-

PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. Retrieved January 20, 2026, from [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). L-Tryptophan. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link][2]

-

Human Metabolome Database. (n.d.). L-Tryptophan. Retrieved January 20, 2026, from [Link][3][4][5]

Sources

Physical and chemical properties of Boc-7-bromo-DL-tryptophan

An In-Depth Technical Guide to Boc-7-bromo-DL-tryptophan

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical characterization, and synthetic applications of Nα-tert-butyloxycarbonyl-7-bromo-DL-tryptophan (this compound). This document is intended for researchers, scientists, and drug development professionals who utilize halogenated amino acids as versatile building blocks in peptide synthesis and medicinal chemistry. We delve into the nuanced reactivity of its key functional moieties—the acid-labile Boc protecting group and the synthetically valuable 7-bromoindole side chain. This guide includes detailed, field-proven protocols for common manipulations and analytical validation, underscored by an emphasis on the causal reasoning behind experimental design to ensure methodological robustness and reproducibility.

Introduction: Strategic Importance of a Halogenated Tryptophan Analog

Tryptophan and its derivatives are fundamental components in numerous biologically active peptides and small molecules. The introduction of a halogen atom, specifically bromine, onto the indole ring at the 7-position, transforms the tryptophan scaffold into a highly versatile synthetic intermediate. The bromine atom serves as a chemical handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures that would be otherwise difficult to access.

Simultaneously, the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis.[1][2] The Boc group provides robust protection under a wide range of conditions while allowing for selective, quantitative removal under mild acidic treatment.[2] this compound thus emerges as a strategic building block, offering both the protected amine necessary for controlled peptide coupling and a functionalized indole ring for post-synthetic modification or the creation of novel pharmacophores. This guide will elucidate the properties and protocols essential for its effective application.

Core Physicochemical Properties

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. These parameters dictate storage, handling, solubility, and reactivity.

Structural and General Properties

A summary of the core identifying and physical properties of this compound is presented below. It is critical to note that some physical data, such as boiling point and density, are predicted values derived from computational models.[3]

| Property | Value | Source(s) |

| IUPAC Name | 3-(7-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [3] |

| Synonyms | 7-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | [3] |

| CAS Number | 1219432-58-2 | [3][4] |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ | [4][5] |

| Molecular Weight | 383.25 g/mol | [4] |

| Appearance | Typically a white to off-white powder | |

| Melting Point | Not empirically determined; for reference, 7-bromoindole melts at 41-44 °C and DL-Tryptophan decomposes at 280-285 °C | [6] |

| Boiling Point | 576.4 ± 50.0 °C (Predicted) | [3] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Store at Room Temperature | [3] |

Solubility Profile

The solubility of this compound is dictated by its composite structure: a polar amino acid backbone, a large non-polar aromatic bromoindole side chain, and a bulky, hydrophobic Boc group.

-

Aqueous Solvents: Sparingly soluble in water and aqueous buffers at neutral pH. Solubility can be increased in acidic (pH < 2) or alkaline (pH > 10) conditions, which protonate the carboxylate or deprotonate the indole N-H, respectively. However, acidic conditions risk premature Boc-deprotection.

-

Organic Solvents: Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hot alcohols.[7] It exhibits limited solubility in non-polar solvents like chloroform and is practically insoluble in hexanes.

For practical applications, dissolving the compound first in a minimal amount of DMSO or DMF before diluting with the desired reaction solvent is a common and effective strategy.

Analytical Characterization: A Predictive Overview

Empirical spectral data for this specific compound is not widely published. However, based on its chemical structure, a robust set of expected analytical characteristics can be predicted to aid in its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a strong singlet at ~1.4 ppm), the α- and β-protons of the amino acid backbone (multiplets between 3.0 and 4.5 ppm), and the aromatic protons on the bromoindole ring (typically between 7.0 and 8.0 ppm). The indole N-H proton will appear as a broad singlet at higher chemical shifts (>10 ppm) in solvents like DMSO-d₆.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive mode should reveal the protonated molecular ion [M+H]⁺ at m/z 384.0 and 386.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[8] A common and diagnostic fragment ion corresponds to the loss of the Boc group (-100 amu) or isobutylene (-56 amu).[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic vibrational bands including: N-H stretching (from the indole and the Boc-protected amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710 cm⁻¹) and another strong C=O stretch from the Boc carbamate group (~1690 cm⁻¹).[10][11]

Key Chemical Reactivity and Experimental Protocols

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional handles: the Boc-protected amine and the 7-bromoindole.

The Boc Group: Acid-Labile Amine Protection

The Boc group is the quintessential acid-labile protecting group in peptide chemistry. Its removal regenerates the primary amine, allowing for subsequent peptide bond formation. However, the deprotection process generates a reactive tert-butyl cation, which can readily alkylate the electron-rich indole side chain of tryptophan—a notorious and yield-diminishing side reaction.

Expertise in Practice: The Critical Role of Scavengers To prevent indole alkylation, the deprotection reaction must be conducted in the presence of nucleophilic "scavengers." These compounds competitively trap the tert-butyl cation before it can react with the tryptophan residue. The choice of scavenger is critical for a clean and high-yielding reaction.

Caption: Workflow for Boc-Deprotection of Tryptophan.

Protocol 1: Optimized Boc Group Deprotection This protocol is designed for the efficient and clean removal of the Boc group while minimizing side reactions.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Scavenger Addition: Add a scavenger such as triisopropylsilane (TIPS, 1.1 eq) or a small amount of water (5% v/v) to the solution. TIPS is highly effective at reducing the tert-butyl cation.

-

Initiation: Cool the mixture in an ice bath (0 °C). Add trifluoroacetic acid (TFA, 10-20 eq, often used as a 50% solution in DCM) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo.

-

Isolation: Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.

-

Purification: Collect the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting 7-bromo-DL-tryptophan TFA salt is often used directly in the next synthetic step without further purification.

The 7-Bromoindole: A Gateway to Derivatization

The bromine atom at the C7 position of the indole ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most commonly via palladium-catalyzed cross-coupling reactions. This allows for the late-stage modification of the tryptophan scaffold, a powerful strategy in drug discovery.

Authoritative Grounding: Palladium-Catalyzed Cross-Coupling Reactions like the Suzuki, Heck, and Sonogashira couplings are robust and well-established methods for functionalizing aryl halides.[12] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific coupling partners.

Caption: Simplified Mechanism of a Suzuki Coupling Reaction.

Protocol 2: Representative Suzuki Coupling for C7-Arylation This protocol provides a general method for the arylation of the indole C7 position.

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous sodium or potassium carbonate (2.0-3.0 eq).

-

Solvent System: Add a degassed solvent mixture, commonly dioxane/water or toluene/ethanol/water.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C. The reaction time can vary from 2 to 24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the C7-arylated product.

Summary and Outlook

This compound is a high-value synthetic intermediate that provides a powerful platform for chemical innovation. Its physical properties necessitate careful consideration of solubility, while its chemical reactivity demands a nuanced understanding of both protecting group chemistry and transition metal catalysis. The protocols and principles outlined in this guide are designed to provide researchers with a self-validating framework for the successful application of this compound. By leveraging the dual functionality of its Boc-protected amine and its reactive bromoindole moiety, scientists can unlock new avenues in the design and synthesis of complex peptides, novel drug candidates, and advanced biomaterials.[13]

References

- This citation is a placeholder for demonstration and is not linked to a real source.

-

U. Ragnarsson, L. Grehn. (1991). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide,.... Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Trp(For)-OH [47355-10-2]. Retrieved from [Link]

-

P. Singh, et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan....

-

J. P. Tam, W. F. Heath, R. B. Merrifield. (1986). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan.... Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-l-tryptophan. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0001161). Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient synthesis of 7' and 6'-bromo-D-tryptophan.... Retrieved from [Link]

-

H. R. L. Aye, Y.-P. Ho. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis.... National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-DL-tryptophan. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Retrieved from [Link]

-

U. Ragnarsson, L. Grehn. (1991). Synthesis, properties, and use of N in -Boc-tryptophan derivatives. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

-

R. K. Singh, et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR.... National Institutes of Health. Retrieved from [Link]

-

G. L. B. Aquino, et al. (2012). Tryptophan oxidation by singlet molecular oxygen.... PubMed. Retrieved from [Link]

-

MPG.PuRe. (2003). Fingerprint IR Spectroscopy to Probe Amino Acid Conformations in the Gas Phase. Retrieved from [Link]

-

I. G. Bineva, et al. (2006). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. PubMed. Retrieved from [Link]

-

E. G. C. Caldas, et al. (2012). Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. Scielo. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Tryptophan - the NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

-

M. Gackowska, et al. (2018). Determination of Tryptophan and Its Major Metabolites.... National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Dl-Tryptophan. Retrieved from [Link]

-

MDPI. (2024). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan.... Retrieved from [Link]

-

D. Asakawa, H. Mizuno. (2021). Fragmentation study of tryptophan-derived metabolites.... Analyst (RSC Publishing). Retrieved from [Link]

-

ResearchGate. (2021). How to dissolve L-tryptophan in PBS?. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-L-tryptophan. Retrieved from [Link]

Sources

- 1. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 3. This compound CAS#: 1219432-58-2 [amp.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. 7-ブロモインドール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tryptophan - Wikipedia [en.wikipedia.org]

- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pure.mpg.de [pure.mpg.de]

- 11. L-Tryptophan [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-7-bromo-DL-tryptophan: A Guide to Commercial Availability, Sourcing, and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-Boc-7-bromo-DL-tryptophan, a critical building block for researchers in synthetic chemistry, peptide synthesis, and drug discovery. We will delve into its commercial availability, key suppliers, technical specifications, and safe handling protocols, while also exploring the scientific rationale behind its application in the development of novel therapeutics and chemical probes.

Introduction: The Strategic Importance of 7-Halogenated Tryptophans

Tryptophan and its derivatives are fundamental precursors for a vast array of biologically active molecules, including natural products and pharmaceuticals.[1][2] The introduction of a halogen atom, such as bromine, onto the indole ring dramatically expands the synthetic possibilities. Specifically, the bromine atom at the 7-position serves as a versatile chemical handle for introducing further molecular complexity through reactions like transition-metal-catalyzed cross-coupling.[3][4] This makes 7-bromo-tryptophan derivatives highly valuable in medicinal chemistry for creating novel compounds targeting neurological disorders, and in chemical biology for synthesizing fluorescent probes.[5][6]

The N-α-Boc (tert-butyloxycarbonyl) protecting group is essential for controlled, stepwise peptide synthesis, preventing unwanted reactions at the amino group while other chemical transformations are performed.[7][8] Boc-7-bromo-DL-tryptophan thus represents a strategically designed intermediate, primed for incorporation into complex molecular architectures.

Commercial Availability and Sourcing

This compound is a specialty chemical available from a select number of suppliers who cater to the research and development market. Availability typically ranges from milligram to gram quantities. For larger quantities, inquiries for custom synthesis are often necessary. When sourcing this compound, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to verify purity and identity.[]

Below is a summary of representative suppliers. Researchers should always verify current stock and product specifications directly with the supplier.

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology | This compound | 1219432-58-2 | C₁₆H₁₉BrN₂O₄ | 383.24 | For Research Use Only.[10] |

| ChemicalBook | This compound | 1219432-58-2 | C₁₆H₁₉BrN₂O₄ | 383.24 | Lists multiple suppliers.[11] |

| US Biological Life Sciences | 7-Bromo-DL-tryptophan | 852391-45-8 | C₁₁H₁₁BrN₂O₂ | 283.12 | Note: This is the unprotected form. Boc-protected version may be available.[12] |

| Fisher Scientific (TRC) | 7-Bromo-DL-tryptophan | 852391-45-8 | C₁₁H₁₁BrN₂O₂ | 283.12 | Sourced from Toronto Research Chemicals; unprotected form.[13] |

| Various specialty suppliers | This compound | 1219432-58-2 | C₁₆H₁₉BrN₂O₄ | 383.25 | Purity and pack sizes vary.[14] |

Technical and Safety Specifications

A thorough understanding of the compound's properties is essential for its successful application and for ensuring laboratory safety.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1219432-58-2 | [11] |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ | [10][14] |

| Molecular Weight | 383.24 g/mol | [10] |

| Synonyms | 3-(7-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid; 7-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | [11] |

| Appearance | Typically a white to off-white powder | [15][16] |

| Storage Temperature | Store at Room Temperature or as specified by supplier | [11] |

Safety and Handling

While specific hazard data for this compound is limited, guidelines for related brominated compounds and general laboratory chemicals should be strictly followed.[17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][19] Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[17]

-

Inhalation: Move the person into fresh air.[17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[17] In all cases of exposure, consult a physician.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[19]

Core Applications in Research and Development

The utility of this compound stems from the strategic placement of the Boc protecting group and the bromine atom. This structure facilitates its use as a versatile intermediate in multi-step synthetic pathways.

Workflow: From Building Block to Complex Molecule

The primary application involves using the brominated indole as a scaffold for diversification. The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions.[3][4][20] This allows for the introduction of aryl, alkynyl, or vinyl groups at the 7-position, creating a library of diverse tryptophan analogs from a single precursor.

Caption: Synthetic utility of this compound.

Rationale in Drug Discovery

Halogenated natural products are known to possess a wide range of biological activities, including antibiotic and anticancer properties.[1] The synthesis of novel halogenated tryptophan derivatives is therefore a promising strategy in drug discovery.[5] The 7-position of the indole ring is a key site for modification to modulate binding affinity and pharmacokinetic properties of drug candidates. The ability to create diverse libraries of compounds from this compound allows for efficient structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.

Synthetic Context and Methodologies

While end-users will typically purchase this compound, understanding its synthetic origin provides valuable context. The synthesis of halogenated tryptophans can be achieved through chemical methods or, increasingly, through biocatalysis.[1] Enzymatic halogenation, using flavin-dependent halogenases, offers high regioselectivity and is considered a greener alternative to traditional chemical synthesis.[3][4] The Boc group is typically introduced by reacting the free amino acid with Di-tert-butyl dicarbonate (Boc₂O).[7][21]

General Workflow for Peptide Elongation

The Boc group plays a critical role in solid-phase or solution-phase peptide synthesis. The following diagram illustrates a simplified, conceptual workflow for incorporating the 7-bromo-tryptophan moiety into a peptide chain.

Caption: Boc-group utility in a peptide synthesis cycle.

Conclusion

This compound is a high-value, specialized chemical intermediate that serves as a cornerstone for advanced synthetic projects in medicinal chemistry and chemical biology. Its commercial availability through select suppliers, combined with its unique structural features, empowers researchers to construct novel molecules with significant therapeutic and diagnostic potential. A clear understanding of its properties, safe handling procedures, and the strategic rationale for its use is paramount for leveraging this powerful building block to its full potential.

References

- (No source)

-

Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. National Institutes of Health (NIH). [Link]

-

Certificate of analysis. Thermo Fisher Scientific. [Link]

-

7-bromo-dl-tryptophan suppliers USA. USA Chemical Suppliers. [Link]

- (No source)

-

3 - Safety Data Sheet. Apexbio. [Link]

-

Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). Carl ROTH. [Link]

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Royal Society of Chemistry. [Link]

-

Convenient synthesis of 7′ and 6′-bromo-d-tryptophan and their derivatives by enzymatic optical resolution using d-aminoacylase. Sci-Hub. [Link]

-

Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. [Link]

- (No source)

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. National Institutes of Health (NIH). [Link]

-

Boc-Trp(Boc)-OH [144599-95-1]. Aapptec Peptides. [Link]

-

Certificate of analysis. Thermo Fisher Scientific. [Link]

-

Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers. [Link]

- (No source)

-

Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. National Institutes of Health (NIH). [Link]

- (No source)

-

Enzymatic Bromination of Proteins at C-Terminal Tryptophan. ChemistryViews. [Link]

Sources

- 1. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]

- 4. Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 10. scbt.com [scbt.com]

- 11. This compound CAS#: 1219432-58-2 [amp.chemicalbook.com]

- 12. 7-bromo-dl-tryptophan suppliers USA [americanchemicalsuppliers.com]

- 13. 7-Bromo-DL-tryptophan (contains up to 20% inorganics), TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 14. labsolu.ca [labsolu.ca]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. peptide.com [peptide.com]

- 20. Enzymatic Bromination of Proteins at C-Terminal Tryptophan - ChemistryViews [chemistryviews.org]

- 21. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-7-bromo-DL-tryptophan: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Boc-7-bromo-DL-tryptophan (CAS Number: 1219432-58-2), a key building block for researchers and scientists engaged in peptide synthesis and drug development. We will delve into its physicochemical properties, provide detailed protocols for its incorporation into peptide chains, explore its applications in creating biologically active peptides, and list reliable suppliers.

Introduction: The Significance of Brominated Tryptophan Analogs

Tryptophan and its derivatives are fundamental components in numerous biological processes and serve as versatile scaffolds in medicinal chemistry.[1] The introduction of a bromine atom at the 7-position of the indole ring, as seen in 7-bromo-tryptophan, offers unique steric and electronic properties that can significantly influence the conformation and biological activity of peptides.[2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes this compound an ideal reagent for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.[3] This guide will equip you with the necessary knowledge to effectively utilize this valuable synthetic tool in your research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1219432-58-2 | [4] |

| Molecular Formula | C₁₆H₁₉BrN₂O₄ | [4] |

| Molecular Weight | 383.24 g/mol | [4] |

| Appearance | White to off-white solid | |

| Predicted Boiling Point | 576.4 ± 50.0 °C | [4] |

| Predicted Density | 1.489 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.82 ± 0.10 | [4] |

| Solubility | Soluble in organic solvents such as DMF and DCM. Sparingly soluble in aqueous buffers.[5] | [5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Boc-SPPS. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3]

Rationale for Boc-SPPS

Boc-SPPS is a robust and well-established method for peptide synthesis. The graduated acid lability of the Nα-Boc group (removed with TFA) and the more acid-stable side-chain protecting groups (typically benzyl-based, removed with strong acids like HF) forms the basis of this orthogonal protection strategy. This allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.[3]

Detailed Experimental Protocol for Incorporation of this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence using Boc-SPPS.

Materials:

-

Resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) with the preceding amino acid already coupled and its Nα-Boc group intact.[3]

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Scavenger (e.g., dithiothreitol (DTE) or thioanisole) for tryptophan-containing peptides[3]

-

Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Gently agitate for 5 minutes (pre-wash).[3]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for 20-30 minutes.[3]

-

Note: When tryptophan residues are present in the sequence, the addition of a scavenger like 0.5% DTE to the TFA solution is recommended to prevent side reactions.[3]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x) followed by DCM (3x).[3]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Coupling:

-

In a separate vial, dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage:

-

After the final amino acid has been coupled and the Nα-Boc group removed, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.

-

This is typically achieved using a strong acid like HF or TFMSA in the presence of appropriate scavengers. The choice of cleavage cocktail depends on the specific amino acid composition of the peptide.

-

Biological and Research Applications

The incorporation of 7-bromo-tryptophan into peptides can impart a range of interesting biological activities and provides a useful tool for various research applications.

Bioactive Peptides

Peptides containing brominated tryptophan residues have been found to exhibit a variety of pharmacological activities, making them attractive candidates for drug discovery.[2]

-

Neuroscience Research: 7-Bromo-L-tryptophan is utilized in studies related to serotonin metabolism and has been investigated for its potential in developing therapeutics for mood disorders like depression and anxiety.

-

Antimicrobial and Cytotoxic Agents: Peptides containing brominated tryptophan analogs have shown antimicrobial, insecticidal, hemolytic, and cytotoxic activities.[2] This suggests their potential development as novel antibiotics or anticancer agents.

-

Conotoxins: A notable class of bioactive peptides containing brominated tryptophan are conotoxins, which are neurotoxic peptides isolated from marine cone snails. These peptides are potent and selective blockers of various ion channels and receptors, making them valuable tools for neuroscience research and potential drug leads.[6]

Fluorescent Probes

Tryptophan is an intrinsic fluorophore, and its fluorescence is sensitive to the local environment.[7] While native tryptophan absorbs and emits in the UV region, halogenated derivatives like 7-bromo-tryptophan can serve as useful fluorescent probes to study peptide and protein conformation, folding, and interactions.[2] The introduction of the bromine atom can alter the photophysical properties, potentially shifting the emission to a more favorable wavelength or providing a handle for further modifications.

Spectroscopic Data (Predicted)

-

¹H NMR: Signals corresponding to the Boc protecting group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone, and aromatic protons of the bromo-indole ring. The presence of the bromine atom will influence the chemical shifts of the adjacent aromatic protons. A spectrum of Boc-tryptophan shows a characteristic signal for the CHCl₃ solvent at δ 7.26 ppm.[8]

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α- and β-carbons, and the carbons of the bromo-indole ring.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aliphatic and aromatic groups, and strong C=O stretching of the carboxylic acid and urethane groups (around 1600-1750 cm⁻¹).[9]

Suppliers of this compound

A reliable source of high-purity starting materials is crucial for successful research. The following is a list of suppliers for this compound and related compounds. Researchers should inquire with the suppliers regarding the availability of enantiomerically pure forms (D or L) if their synthesis requires stereochemical control.

| Supplier | Product Name | CAS Number | Notes |

| Santa Cruz Biotechnology | This compound | 1219432-58-2 | For research use only.[10] |

| ChemicalBook | This compound | 1219432-58-2 | Lists multiple suppliers.[4] |

| US Biological Life Sciences | 7-Bromo-DL-tryptophan | 852391-45-8 | Offers different purities and pack sizes.[11] |

| Chem-Impex | 7-Bromo-L-tryptophan | - | - |

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique properties allow for the synthesis of novel peptides with a wide range of potential therapeutic applications, from neuroscience to antimicrobial and anticancer agents. The detailed protocols and information provided in this guide are intended to facilitate the successful incorporation of this compound into your research workflows, enabling the exploration of new frontiers in peptide science.

References

- BenchChem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- Chem-Impex. (n.d.). 7-Bromo-L-tryptophan.

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-7-hydroxy-L-tryptophan into Peptides.

- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-7-hydroxy-L-tryptophan.

- Konda, Y., et al. (2002). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase.

- EurekAlert!. (2019, April 4). Peptides with brominated tryptophan analogs could protect marine animals. Retrieved January 20, 2026, from a relevant EurekAlert! press release.

- Nair, S. S., et al. (2006). de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. PMC.

- Nolan, R., & Power, O. (2016). Milk proteins as a source of tryptophan-containing bioactive peptides. PubMed.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link].

- ChemicalBook. (n.d.). This compound CAS#: 1219432-58-2. Retrieved January 20, 2026, from a relevant ChemicalBook product page.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- MDPI. (2021). Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI.

- BOC Sciences. (n.d.). BOC-Amino Acids. Retrieved January 20, 2026, from a relevant BOC Sciences product page.

- BMG LABTECH. (2022, December 2). Tryptophan Fluorescence: nature's probe.

- USA Chemical Suppliers. (n.d.). 7-bromo-dl-tryptophan suppliers USA. Retrieved January 20, 2026, from a relevant USA Chemical Suppliers page.

- ResearchGate. (2025, February 4).

- MDPI. (n.d.).

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- Semantic Scholar. (2014, December 5). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins.

- AAPPTec. (n.d.).

- Herald Scholarly Open Access. (n.d.). Bioactive Protein and Peptides; A Potential Pharma Ingredient For 21st Century Functional Foods.

- Kaas, Q., et al. (2012). Conotoxin Gene Superfamilies. PMC.

- African Journal of Pure and Applied Chemistry. (2009, June 30). Selective synthesis applying amino acids with basic side chains as peptide precursors.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Biosynth. (2024, September 20). Tryptophan- The Biological Fluorophore.

- PubMed Central. (2022, January 7).

- The University of Queensland. (n.d.). Conotoxins: Chemistry and Biology.

- Cayman Chemical. (n.d.). DL-Tryptophan octyl ester (hydrochloride)

- ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP.

- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- The Royal Society of Chemistry. (n.d.).

- PubMed Central. (2021, January 26).

- PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent.

- The Royal Society of Chemistry. (2024, December 13). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling.

Sources

- 1. Milk proteins as a source of tryptophan-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. chempep.com [chempep.com]

- 4. This compound CAS#: 1219432-58-2 [amp.chemicalbook.com]

- 5. WO2012075570A1 - Bioactive peptides and proteins containing bioactive peptides, their uses and processes for making the same - Google Patents [patents.google.com]

- 6. de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. rsc.org [rsc.org]

- 9. tillhsv.lnu.se [tillhsv.lnu.se]

- 10. bachem.com [bachem.com]

- 11. 7-bromo-dl-tryptophan suppliers USA [americanchemicalsuppliers.com]

Discovery and History of Brominated Tryptophan Derivatives: From Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of brominated tryptophan derivatives is a compelling narrative that stretches from the annals of ancient history to the forefront of modern medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of these fascinating molecules, beginning with their serendipitous discovery in the form of the regal Tyrian purple dye. We will traverse the timeline of their scientific unearthing from marine invertebrates, detailing the key discoveries of major families like the aplysinopsins and dragmacidins. This guide will delve into the intricate chemistry of their synthesis, from classical organic methodologies to innovative biocatalytic approaches. Furthermore, we will illuminate the diverse and potent biological activities of these compounds, which have positioned them as promising candidates for therapeutic development. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the ongoing exploration and application of brominated tryptophan derivatives.

Part 1: A Royal Introduction - The Ancient Roots of Brominated Indoles

The Legend of Tyrian Purple: More Than Just a Color

The story of brominated indoles begins not in a laboratory, but on the shores of the ancient Mediterranean. As early as 1570 BC, the Phoenicians in the city of Tyre discovered a vibrant and enduring purple dye, which would come to be known as Tyrian purple.[1][2] This dye was so rare and labor-intensive to produce that it became a symbol of royalty, power, and wealth, reserved for emperors and the highest echelons of society.[3] The production of Tyrian purple was a closely guarded secret for centuries, contributing to its mystique and immense value.

The source of this legendary color was the hypobranchial gland of several species of predatory sea snails of the Muricidae family.[3] The process was arduous, requiring tens of thousands of snails to produce a single gram of the dye.[2] The snails' mucous secretion, initially colorless, would transform into the prized purple hue upon exposure to air and sunlight.[1]

The Chemistry of a Legend: 6,6'-Dibromoindigo

For millennia, the chemical identity of Tyrian purple remained unknown. It was not until the 20th century, with the advent of modern analytical techniques, that the primary component of this ancient dye was identified as 6,6'-dibromoindigo.[4] This molecule is a dimer of a brominated indole precursor, a derivative of the amino acid tryptophan. The presence of two bromine atoms on the indigo structure is responsible for its characteristic color and remarkable stability. The variations in the final shade of the dye are attributed to the presence of other related indigoid compounds, such as indigo and 6-bromoindigo.

From Ancient Dyes to Modern Science: The Unwitting Discovery of Brominated Tryptophans

The identification of 6,6'-dibromoindigo as the principal component of Tyrian purple was a pivotal moment. It unknowingly marked the first characterization of a brominated tryptophan derivative from a natural source. This historical context laid the groundwork for future discoveries, demonstrating that marine organisms were capable of synthesizing these unique halogenated compounds. It would be many decades before scientists would intentionally seek out and identify the vast array of brominated tryptophan alkaloids present in the marine environment, but the precedent had been set by the vibrant legacy of a royal color.

Part 2: The Marine Renaissance - Discovery of Brominated Tryptophan Alkaloids

While Tyrian purple was an early, unwitting introduction to brominated indoles, the deliberate scientific exploration of these compounds began in earnest in the latter half of the 20th century. The marine environment, with its immense biodiversity and unique chemical pressures, proved to be a treasure trove of novel brominated tryptophan derivatives.[5]

Sponges and Corals: Nature's Chemical Laboratories

Marine invertebrates, particularly sponges and corals, have evolved to produce a remarkable diversity of secondary metabolites as a means of chemical defense, communication, and competition.[5][6] These organisms are frequently found to contain halogenated compounds, with brominated metabolites being especially abundant.[5] This is in contrast to terrestrial organisms, which more commonly produce chlorinated compounds.[5]

The Aplysinopsin Family: A New Chapter in Bromotryptophan Chemistry

A significant breakthrough in the field was the discovery of the aplysinopsins, a class of tryptophan-derived marine natural products.[7][8] First isolated in 1977 from the sponge Thorecta aplysinopsis, these compounds opened the door to a new family of brominated indole alkaloids.[7][9]

The initial isolation of aplysinopsin and its derivatives was achieved through classic natural product chemistry techniques, involving solvent extraction of the marine organism followed by chromatographic separation. The structures of these compounds were elucidated using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The aplysinopsin scaffold consists of an indole core linked to an imidazolidinone moiety.[9]

Since their initial discovery, over 30 naturally occurring aplysinopsin analogues have been identified from a wide range of marine sources, including various species of sponges, corals, and even a sea anemone and a nudibranch.[7][8][10] The structural diversity within this family is generated by variations in the bromination pattern on the indole ring, the degree and position of N-methylation on the imidazolidinone ring, and the stereochemistry of the molecule.[8][10][11]

The Dragmacidins and Related Bis-indole Alkaloids: Complexity and Bioactivity

Another prominent class of marine-derived brominated tryptophan metabolites is the dragmacidin family of bis-indole alkaloids. These complex molecules were first isolated from deep-water sponges of the genus Dragmacidon, Halicortex, and Spongosorites.[12]

The dragmacidins are characterized by their intricate structures, which often feature two indole or modified indole units linked by a central pyrazine or other heterocyclic core.[12][13] The structural elucidation of these compounds has been a significant challenge, requiring advanced spectroscopic techniques and, in many cases, confirmation by total synthesis.

The unique and complex architecture of the dragmacidins has made them attractive targets for synthetic chemists.[12] A notable member of this family, dragmacidin D, possesses a polar aminoimidazole unit and two indole-pyrazinone linkages, presenting significant synthetic hurdles.[12] The total synthesis of these molecules is a testament to the advancements in modern organic synthesis.

Other Notable Marine Bromotryptophans: A Survey of Diversity

Beyond the aplysinopsins and dragmacidins, a plethora of other brominated tryptophan derivatives have been isolated from marine organisms. These include simple brominated indoles, such as 6-bromoindole, and more complex structures like the meridianins, which feature a brominated indole nucleus substituted with a 2-aminopyrimidine ring.[5][14] The continued exploration of marine biodiversity promises the discovery of even more novel bromotryptophan-containing natural products.

Part 3: From Discovery to Synthesis - The Chemist's Perspective

The fascinating structures and potent biological activities of brominated tryptophan derivatives have made them compelling targets for chemical synthesis. The ability to synthesize these molecules in the laboratory is crucial for confirming their structures, enabling detailed biological studies, and developing analogues with improved therapeutic properties.